molecular formula C17H15ClN4O2 B4583129 N-(3-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

N-(3-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B4583129
M. Wt: 342.8 g/mol
InChI Key: RIHMDKBZDICQEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives, including compounds similar to N-(3-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, often involves the Huisgen 1,3-dipolar cycloaddition reaction. This reaction is a cornerstone of click chemistry, characterized by its high efficiency, selectivity, and the ability to proceed under mild conditions. A prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which offers regioselectivity and high yields. This reaction is facilitated by the presence of a copper catalyst that brings the azide and alkyne components together, leading to the formation of the 1,2,3-triazole ring in a highly efficient manner (Kaushik et al., 2019).

Scientific Research Applications

Environmental Contamination and Human Exposure

  • Research has explored the human exposure to neutral, phenolic, and methoxylated organohalogen contaminants (OHCs) through dietary intake, showing differential partitioning between breast milk and serum with various pharmacokinetic or exposure routes. This study emphasizes the significance of dietary exposure to phenolic and methoxylated OHCs in human health, potentially relating to compounds with chlorophenyl and methoxylated groups (Fujii et al., 2014).

Pharmacological Applications and Toxicology

  • Investigations into new synthetic compounds for treating skin diseases, including those of viral etiology, illustrate the therapeutic potential of novel chemical entities. Although not directly mentioning the compound of interest, this research underlines the importance of synthetic chemistry in developing new treatments for infectious and inflammatory skin conditions (Wąsik et al., 1983).

Metabolism and Toxicity of Synthetic Compounds

  • The metabolism of synthetic cannabinoids, such as RCS-4, which contains methoxybenzoyl and pentylindole structures, was studied to identify urinary metabolites following drug intoxication. This highlights the body's processing of synthetic compounds and the importance of understanding their metabolic pathways for forensic and medical purposes (Kavanagh et al., 2012).

properties

IUPAC Name

N-(3-chlorophenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c1-11-16(17(23)19-13-6-3-5-12(18)9-13)20-21-22(11)14-7-4-8-15(10-14)24-2/h3-10H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHMDKBZDICQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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N-(3-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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N-(3-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 4
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N-(3-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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